Technical Guide: 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride
Technical Guide: 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride
CAS Number: 64168-68-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride, a key intermediate in the synthesis of the muscarinic agonist Cevimeline. This document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its role in the production of Cevimeline.
Chemical and Physical Properties
1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride, also known as Spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] hydrochloride, is a white to yellow powder.[1] Its spirocyclic structure, containing a reactive oxirane ring, makes it a valuable building block in medicinal chemistry.[2]
| Property | Value | Reference |
| CAS Number | 64168-68-9 | [3] |
| Molecular Formula | C₈H₁₄ClNO | [3] |
| Molecular Weight | 175.66 g/mol | [4] |
| IUPAC Name | spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane];hydrochloride | [3] |
| Boiling Point | 250.7°C at 760 mmHg | [5] |
| Appearance | White to yellow powder | [5] |
| Purity | ≥98.0% | [5] |
Synthesis of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride
The synthesis of the title compound is achieved through the Corey-Chaykovsky epoxidation of quinuclidin-3-one.[2][6] This reaction utilizes a sulfur ylide to transfer a methylene group to the ketone, forming the epoxide.
Experimental Protocol:
Reaction: Epoxidation of Quinuclidin-3-one
Reagents:
-
Quinuclidin-3-one (I)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (NaH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a suitable reaction vessel, a solution of quinuclidin-3-one (I) in dimethyl sulfoxide (DMSO) is prepared.
-
Sodium hydride (NaH) is carefully added to the solution, followed by the addition of trimethylsulfoxonium iodide.[2]
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is worked up to isolate the free base form of the product, Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (II).
-
The hydrochloride salt is then prepared by treating the free base with hydrochloric acid in an appropriate solvent, followed by isolation of the precipitated 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride.
Role in the Synthesis of Cevimeline
1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride is a crucial intermediate in the synthesis of Cevimeline, a drug used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome.[2][3] The synthesis proceeds by the opening of the oxirane ring, followed by cyclization.
Experimental Protocol:
Reaction: Synthesis of Cevimeline from 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane]
Reagents:
-
1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] (free base form, II)
-
Hydrogen sulfide (H₂S) or a suitable sulfide source
-
Sodium hydroxide (NaOH)
-
Water
-
Acetaldehyde
-
Boron trifluoride etherate or other Lewis acids (e.g., SnCl₄, POCl₃, H₃PO₄) or p-toluenesulfonic acid
Procedure:
-
The epoxide ring of Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] (II) is opened by reaction with a sulfide source, such as H₂S, in an aqueous solution of sodium hydroxide. This yields 3-hydroxy-3-(sulfanylmethyl)quinuclidine (III).[2]
-
The resulting diol (III) is then cyclized with acetaldehyde (IV) in the presence of a catalyst.[2] Suitable catalysts include boron trifluoride etherate or other Lewis acids like SnCl₄, POCl₃, H₃PO₄, or p-toluenesulfonic acid.[2]
-
This cyclization reaction affords a mixture of two diastereomeric spiro-racemates: the (±)-trans and the desired (±)-cis isomer (Cevimeline).[2]
-
The diastereomers are separated by fractional recrystallization from acetone or by thin-layer chromatography (TLC).[2]
-
The isolated (±)-cis isomer is then treated with hydrochloric acid to form Cevimeline hydrochloride.[2]
Experimental Workflow and Diagrams
The synthesis of Cevimeline from quinuclidin-3-one is a multi-step process where 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] is a key intermediate.
Caption: Synthesis workflow for Cevimeline highlighting the intermediate role of 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane].
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Portico [access.portico.org]
- 3. apicule.com [apicule.com]
- 4. 1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride | C8H14ClNO | CID 17174871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. Corey-Chaykovsky Reaction [organic-chemistry.org]
